molecular formula C10H13NO2 B1584268 4-Dimethylamino-2-methoxybenzaldehyde CAS No. 84562-48-1

4-Dimethylamino-2-methoxybenzaldehyde

Cat. No. B1584268
CAS RN: 84562-48-1
M. Wt: 179.22 g/mol
InChI Key: HGDRXADJVGVGBC-UHFFFAOYSA-N
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Description

“4-Dimethylamino-2-methoxybenzaldehyde” is used to produce "2,6-Dichloro-N’- (4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine" .


Molecular Structure Analysis

The molecular formula of “4-Dimethylamino-2-methoxybenzaldehyde” is C10H13NO2 . The InChI Key is HGDRXADJVGVGBC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Dimethylamino-2-methoxybenzaldehyde” is a white to cream to yellow to brown solid . It has a melting point of 55.5-61.5°C . It is slightly soluble, with a solubility of 0.32 g/L at 25°C .

Scientific Research Applications

Synthesis of Benzene Derivatives

4-Dimethylamino-2-methoxybenzaldehyde: is utilized in the synthesis of various benzene derivatives, such as 2,6-Dichloro-N’-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine . This application is crucial in the field of organic chemistry where benzene derivatives serve as building blocks for more complex molecules.

Safety and Hazards

“4-Dimethylamino-2-methoxybenzaldehyde” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

4-(dimethylamino)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDRXADJVGVGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303077
Record name 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-2-methoxybenzaldehyde

CAS RN

84562-48-1
Record name 84562-48-1
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Record name 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-2-methoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of 4-Dimethylamino-2-methoxybenzaldehyde in hair dye formulations?

A1: The research article [] describes the use of 4-Dimethylamino-2-methoxybenzaldehyde as a component B in hair dye formulations. It functions as an aldehyde alongside other aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 3,5-dimethoxy-4-hydroxybenzaldehyde. These aldehydes work in conjunction with component A, a compound with a specific chemical structure (formula I in the article), to produce the desired hair color. The combination of these components results in vibrant hair colors with excellent lightfastness.

Q2: How does this research contribute to the field of hair dye development?

A2: This research presents a novel approach to formulating hair dyes by combining specific aldehydes, including 4-Dimethylamino-2-methoxybenzaldehyde, with a distinct class of compounds (formula I). [] This combination leads to desirable color outcomes and improved lightfastness, beneficial characteristics for hair dye products. This finding paves the way for developing new hair dye formulations with potentially enhanced performance and aesthetic properties.

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